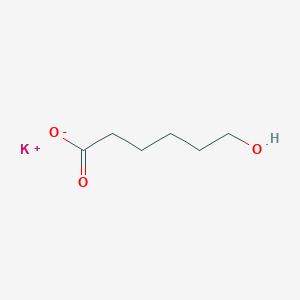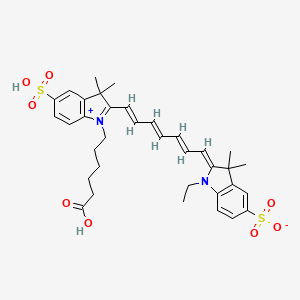
2-(7-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
概要
説明
It is a near-infrared fluorophore with excitation and emission maxima at approximately 750 nm and 776 nm, respectively . CY7 is widely used in various scientific applications due to its unique photophysical properties, including high molar absorptivity, excellent photostability, and strong fluorescence intensity.
科学的研究の応用
CY7 has a wide range of applications in scientific research, including:
将来の方向性
Cyanine dyes have a wide range of potential applications in biological research and medical imaging . Future research could focus on improving their stability, solubility, and specificity for particular targets. They could also be combined with other therapeutic agents for use in photodynamic therapy .
作用機序
The mechanism of action of CY7 involves its ability to absorb and emit light in the near-infrared region. The dye’s conjugated system allows for efficient absorption of light, which excites the electrons to a higher energy state. Upon returning to the ground state, the dye emits fluorescence, which can be detected and measured . The molecular targets of CY7 include nucleic acids and proteins, which can be labeled with the dye for visualization and quantification .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CY7 typically involves the condensation of indolenine or benzoindole derivatives with a polymethine bridge. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the conjugated system. For example, the synthesis of sulfonated heptamethine cyanine dyes involves the reaction of indolenine derivatives with a sulfonated polymethine bridge under acidic conditions .
Industrial Production Methods
In industrial settings, the production of CY7 involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the dye. The process may include multiple purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired product quality .
化学反応の分析
Types of Reactions
CY7 undergoes various chemical reactions, including:
Oxidation: CY7 can be oxidized to form iminium ions, which are essential for its fluorescence properties.
Reduction: Reduction reactions can modify the electronic structure of CY7, affecting its photophysical properties.
Substitution: CY7 can undergo nucleophilic substitution reactions, where reactive groups are introduced to the dye molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used to modify CY7.
Substitution: Nucleophilic reagents like amines and thiols are used under mild conditions to introduce functional groups.
Major Products
The major products formed from these reactions include various derivatives of CY7 with modified photophysical properties, such as increased water solubility or enhanced fluorescence intensity .
類似化合物との比較
CY7 is part of the cyanine dye family, which includes other compounds such as CY3, CY5, and CY5.5. These dyes differ in their photophysical properties, such as absorption and emission wavelengths, due to variations in their chemical structures. For example:
CY3: Excitation at 550 nm and emission at 570 nm.
CY5: Excitation at 650 nm and emission at 670 nm.
CY7 is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological applications .
特性
IUPAC Name |
(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUESRDTYLNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cy7 emits fluorescence in the NIR range (650-900 nm). This region offers reduced tissue scattering and absorption, allowing for deeper tissue penetration and improved signal-to-background ratios compared to visible light fluorescence. [, , , ]
A: Cy7 is often conjugated to biomolecules like antibodies, peptides, or nanoparticles. This conjugation enables targeted delivery of the dye to specific cells or tissues of interest for imaging and tracking. [, , , , , , , , ]
A: Researchers successfully employed Cy7-labeled anti-TAG-72 monoclonal antibodies to target tumor-associated glycoprotein (TAG)-72 in colorectal cancer xenograft mice. The study demonstrated the tumor-targeting capabilities of Cy7-labeled antibodies in living organisms, highlighting their potential as an alternative modality for tumor imaging. []
A: Yes, a study demonstrated the successful use of Cy7-labeled mannose for targeted imaging of tumor-associated macrophages (TAMs) in xenograft tumors. The researchers observed a high uptake of Cy7-labeled mannose by TAMs in tumor tissues, enabling their visualization in vivo. []
A: Research suggests Cy7's potential for guiding surgical procedures. For instance, intraperitoneal injection of Cy7-based nanomicelles has shown promise for enhanced NIR fluorescence imaging and surgical navigation in abdominal tumors. []
A: Yes, Cy7 exhibits photothermal conversion properties, making it suitable for photothermal therapy (PTT). In PTT, the absorbed NIR light is converted into heat, which can be used to selectively destroy tumor cells. [, , ]
A: Researchers developed Cy7-conjugated cerasomes loaded with doxorubicin for combined chemo-photothermal therapy of colorectal cancer. This approach combines the targeted delivery and photothermal properties of Cy7 with the chemotherapeutic action of doxorubicin for enhanced treatment efficacy. []
A: One limitation is the potential for non-specific binding of Cy7-conjugated antibodies, particularly to monocytes, which can lead to false-positive results in flow cytometry. This issue can be addressed by using appropriate blocking reagents or alternative fluorochromes. [, ]
A: One approach involves developing Cy7-based nanotheranostics with catalase-like activity. This design aims to enhance photodynamic therapy (PDT) by increasing singlet oxygen generation and ameliorating PDT efficiency through the catalytic decomposition of H2O2. []
A: Computational methods, like density functional theory (DFT), are valuable for predicting the properties and behavior of Cy7 derivatives. For example, DFT calculations can be used to evaluate ring strain energies of cyclic olefins for optimizing ring-opening metathesis polymerization reactions involving Cy7. []
A: Yes, Cy7 can be incorporated into multimodal nanoparticles for enhanced diagnostic capabilities. For example, researchers developed a multimodal nanoprobe combining superparamagnetic iron oxide nanoparticles (SPIONs) with Cy7 and a nanobody targeting plexind1. This approach allowed for magnetic particle imaging (MPI), fluorescence imaging (FLI), and computed tomography angiography (CTA) of atherosclerotic plaques in mice. []
A: Yes, researchers have designed NIR fluorescent oligonucleotide probes utilizing Cy7 and Cy5.5 for detecting protein-DNA interactions based on FRET. The FRET efficiency between the two dyes was sensitive to protein binding and exonuclease activity, demonstrating the potential of this approach for studying biomolecular interactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



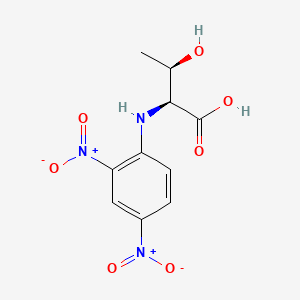
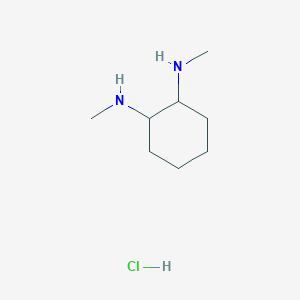
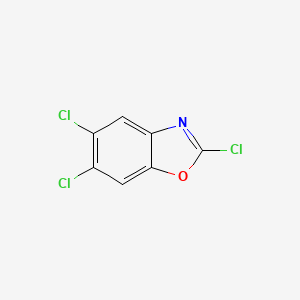



![(6S,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7980961.png)
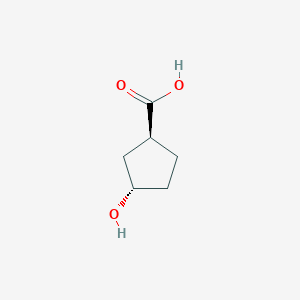
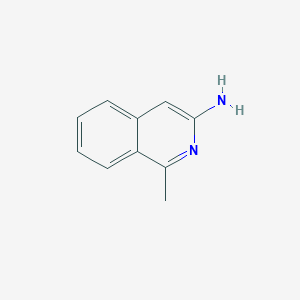
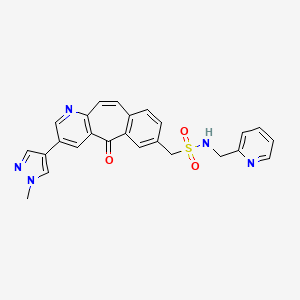
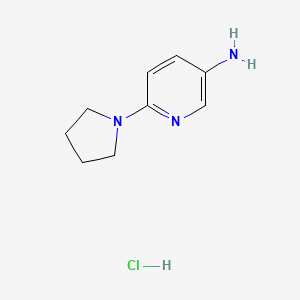

![[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride](/img/structure/B7980989.png)
